3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one
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Overview
Description
3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the chromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one can be compared with other similar compounds, such as:
3-phenoxybenzoic acid derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
Chromenone derivatives: Studied for their diverse pharmacological effects, including antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H26O6 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C31H26O6/c1-3-33-23-12-14-25(15-13-23)37-31-21(2)35-29-19-26(16-17-28(29)30(31)32)34-20-22-8-7-11-27(18-22)36-24-9-5-4-6-10-24/h4-19H,3,20H2,1-2H3 |
InChI Key |
ZMGSWDLFFAGPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)OC5=CC=CC=C5)C |
Origin of Product |
United States |
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